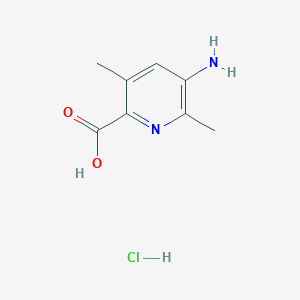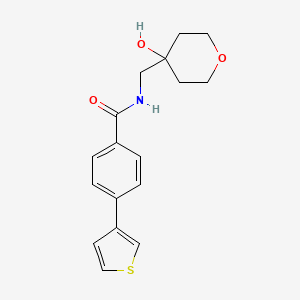
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a tetrahydro-2H-pyran ring, a benzamide group, and a thiophen-3-yl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine and 4-(thiophen-3-yl)benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60-80°C).
Catalysts: Catalysts like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) may be used to enhance the reaction efficiency.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature, pressure, and reaction time to ensure product consistency.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative HPLC to achieve high purity.
Types of Reactions:
Oxidation: The hydroxyl group on the tetrahydro-2H-pyran ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.
Reduction: The thiophen-3-yl group can undergo reduction using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: CrO₃, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, ether as solvent, 0°C to room temperature.
Substitution: Nucleophiles such as amines or alcohols, DMSO as solvent, 50-100°C.
Major Products Formed:
Oxidation: 4-hydroxytetrahydro-2H-pyran-4-one.
Reduction: 3-thiophenylmethanol.
Substitution: Amides or esters depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving inflammation and infection. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in inflammatory or microbial pathways.
Receptors: Binding to receptors that trigger downstream signaling cascades affecting cellular responses.
相似化合物的比较
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different thiophenyl group.
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(benzothiophen-3-yl)benzamide: Contains a benzothiophenyl group instead of a thiophenyl group.
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)acetamide: Similar core structure but with an acetamide group instead of benzamide.
Uniqueness: The presence of the thiophen-3-yl group in this compound provides unique chemical and biological properties compared to similar compounds, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(18-12-17(20)6-8-21-9-7-17)14-3-1-13(2-4-14)15-5-10-22-11-15/h1-5,10-11,20H,6-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZSFAXQUKFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2909605.png)
![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)
![1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2909608.png)

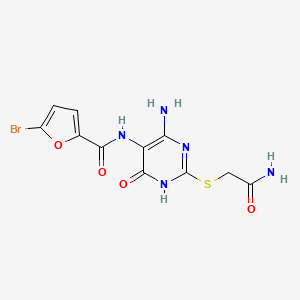
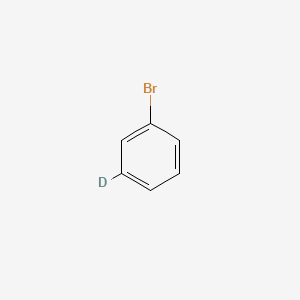
![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![4-(2H-1,2,3-triazol-2-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2909618.png)
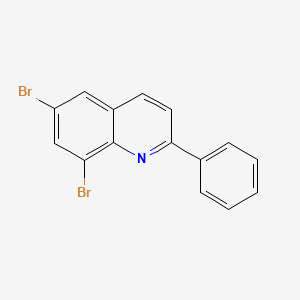
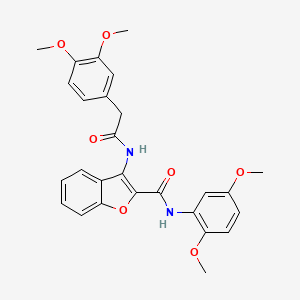
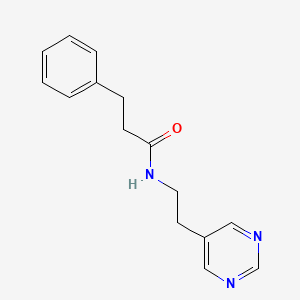
![N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2909623.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B2909624.png)
